molecular formula C10H9N3O2 B2860692 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid CAS No. 1341694-71-0

2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid

Cat. No.: B2860692
CAS No.: 1341694-71-0
M. Wt: 203.201
InChI Key: STORXNOWDYHZRM-UHFFFAOYSA-N
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Description

2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid (CAS 1341694-71-0) is a high-purity chemical compound supplied for research and development purposes. This organic molecule features a pyrazole ring substituted with a carboxylic acid group and a pyridylmethyl moiety, yielding a molecular formula of C 10 H 9 N 3 O 2 and a molecular weight of 203.20 g/mol . It is typically provided as a solid powder and should be stored in a dry, sealed place, ideally at 2-8°C, to maintain stability . The compound is primarily valued in medicinal chemistry and pharmaceutical intermediate synthesis . The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in many therapeutic agents. Researchers utilize this specific carboxylic acid derivative as a key building block for the construction of more complex molecules, leveraging the reactivity of the carboxylic acid group for amide bond formation and the nitrogen atoms in the rings for further functionalization . While the specific mechanism of action for this base compound is application-dependent, related pyrazole-3-carboxylic acid derivatives have been explored for their potential in various research areas, including as scaffolds for developing novel antibacterial agents . This makes it a versatile precursor for researchers working in early-stage drug discovery and chemical biology. This product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications . It is supplied with comprehensive analytical data, including HNMR, CNMR, HPLC/GC, and MS spectra, along with a Certificate of Analysis (COA) to ensure quality and confirm identity .

Properties

IUPAC Name

2-(pyridin-3-ylmethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-3-5-12-13(9)7-8-2-1-4-11-6-8/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STORXNOWDYHZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyridylmethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the target compound . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid, highlighting differences in substituents and their implications:

Compound Name Substituents Key Properties/Applications References
This compound 3-Pyridylmethyl at C2, carboxylic acid at C3 Potential biological ligand; coordination chemistry applications
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid Trifluoromethylbenzyl at C1, methyl at C6 Anticancer activity via autophagy induction and mTOR inhibition
2-(Difluoromethyl)pyrazole-3-carboxylic acid Difluoromethyl at C2 High purity (96%), used in pharmaceutical intermediates
2-Ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid Ethyl at C2, phenyl at C5 Enhanced lipophilicity; industrial synthesis
1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Trifluoromethyl at C3, pyridylmethyl at C1 Dual functional groups for drug design

Physicochemical Properties

  • Solubility and Stability : The pyridylmethyl group in the target compound enhances aqueous solubility compared to purely aromatic analogs (e.g., 2-ethyl-5-phenyl derivatives) .
  • Electron-Withdrawing Effects : Trifluoromethyl and difluoromethyl substituents increase acidity of the carboxylic acid group, affecting reactivity in esterification and amidation reactions .

Key Research Findings

  • Structural Diversity Drives Activity : Substitution at the pyrazole C1 or C2 position significantly alters biological activity. For instance, trifluoromethyl groups enhance metabolic stability, while pyridylmethyl groups improve target binding .
  • Synthetic Flexibility: Solvent-free syntheses (e.g., room-temperature grinding methods for aminophenyl-substituted analogs) offer eco-friendly routes to pyrazole-3-carboxylic acids .
  • Commercial Availability : Derivatives like 2-(difluoromethyl)pyrazole-3-carboxylic acid are widely available (96–98% purity) from suppliers such as Vitas-M Laboratory and Matrix .

Biological Activity

2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a pyridylmethyl group and a carboxylic acid functional group. This structural configuration is significant as it contributes to the compound's ability to interact with various biological targets.

Biological Activities

1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. The pyrazole moiety has been associated with inhibition of bacterial growth and activity against fungi. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as demonstrate antifungal activity against various strains .

2. Anticancer Properties
The compound has been evaluated for its anticancer potential. Pyrazole derivatives have been reported to induce apoptosis in cancer cells. In vitro studies suggest that this compound may activate caspase pathways, leading to programmed cell death in malignant cells . A concentration-dependent increase in caspase-3 production was noted in studies involving various cancer cell lines, indicating its potential as a chemotherapeutic agent .

3. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds are well-documented. The presence of the carboxylic acid group in this compound enhances its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This mechanism suggests its utility in treating inflammatory diseases.

4. Antidiabetic Activity
Recent studies have highlighted the potential of pyrazole derivatives in managing diabetes. The compound may enhance insulin sensitivity and lower blood glucose levels through mechanisms involving PPARγ activation . In vivo experiments demonstrated significant hypoglycemic effects in diabetic models treated with similar pyrazole compounds.

The biological activities of this compound can be attributed to several mechanisms:

  • Caspase Activation: Induction of apoptosis through caspase activation pathways is a critical mechanism for its anticancer effects.
  • COX Inhibition: The ability to inhibit cyclooxygenase enzymes contributes to its anti-inflammatory properties.
  • PPARγ Modulation: Interaction with PPARγ receptors plays a role in its antidiabetic effects.

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A study evaluated the effect of this compound on HCT116 colorectal cancer cells. Results showed that treatment with the compound led to a significant increase in caspase-3 levels compared to control groups, indicating its potential as an anticancer agent .

Case Study 2: Antidiabetic Effects
In an animal model of diabetes induced by alloxan, administration of the compound resulted in lower fasting blood glucose levels compared to untreated controls. This suggests that the compound may exert beneficial effects on glucose metabolism .

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis (caspase activation)
Anti-inflammatoryCOX inhibition
AntidiabeticLowering blood glucose levels

Q & A

Q. What are the common synthetic routes for 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid and its structural analogs?

Synthesis typically involves cyclization reactions. For example, pyrano-pyrazole derivatives are synthesized via base-catalyzed cyclization of precursors like 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl acetoacetate . Key steps include:

  • Reagents : Ethyl acetoacetate, sodium ethoxide, or other bases.
  • Conditions : Controlled temperatures (e.g., 60–80°C) and pH levels to optimize ring formation.
  • Purification : Column chromatography or recrystallization to isolate the carboxylic acid product.

Q. How is the compound characterized structurally and chemically?

  • Spectroscopy : Use 1H^1H NMR and 13C^{13}C NMR to confirm substitution patterns and functional groups (e.g., pyridylmethyl and carboxylic acid moieties) .
  • Mass Spectrometry : ESI-MS or LC-MS to verify molecular weight (e.g., observed m/z 220.2 for similar pyrazole-carboxylic acids) .
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N ratios).

Q. What are the primary biological targets or activities associated with pyrazole-carboxylic acid derivatives?

Studies on analogs show interactions with enzymes (e.g., mTOR/p70S6K inhibition) and induction of autophagy in cancer cells . Methodologies include:

  • In vitro assays : Cell viability (MTT) and apoptosis/autophagy markers (LC3-II, SQSTM1/p62) via Western blotting .
  • Dose-response studies : IC50_{50} determination using prostate cancer cell lines (e.g., PC-3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., mTOR vs. ERK pathways) .
  • Structural analogs : Compare activity of derivatives (e.g., substituting pyridylmethyl with cyclopropylmethyl) to identify critical functional groups .
  • Data normalization : Control for batch effects (e.g., cell passage number) using β-actin or GAPDH in Western blots .

Q. What strategies optimize reaction yields for pyrazole-carboxylic acid synthesis?

  • Catalyst screening : Test bases (K2_2CO3_3, NaH) or transition metals (Pd/C) to enhance cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Side-product analysis : Monitor byproducts (e.g., decarboxylated derivatives) via TLC or HPLC .

Q. How do structural modifications influence bioavailability and target engagement?

  • LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility, as seen in cycloheptane-fused analogs .
  • Pro-drug strategies : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability .
  • SAR studies : Compare IC50_{50} values of analogs (e.g., pyridyl vs. phenyl substitutions) to map pharmacophore requirements .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., autophagy-related ATG5, ATG7) .
  • Kinase profiling : Use kinase inhibitor libraries to screen off-target effects (e.g., AMPK, PI3K) .
  • In vivo models : Xenograft studies in mice to assess tumor growth inhibition and toxicity .

Comparative and Methodological Questions

Q. How do pyrazole-carboxylic acid derivatives compare to other heterocyclic compounds in drug discovery?

  • Stability : Pyrano-pyrazole fused systems (e.g., tetrahydropyrano[4,3-c]pyrazole) exhibit enhanced metabolic stability compared to simpler pyrazoles due to restricted rotation .
  • Selectivity : Carboxylic acid groups reduce off-target interactions vs. amino-substituted analogs (e.g., 2-amino-1H-pyrazole) .

Q. What analytical techniques are critical for quantifying the compound in biological matrices?

  • HPLC-MS/MS : Quantify plasma/tissue concentrations using MRM transitions (e.g., m/z 220.2 → 176.1) .
  • Microscopy : Confocal imaging with fluorescent probes (e.g., LysoTracker) to visualize autophagy induction .

Q. How can computational tools aid in the design of novel pyrazole-carboxylic acid derivatives?

  • Docking studies : Predict binding modes to targets (e.g., mTOR) using AutoDock Vina or Schrödinger .
  • QSAR models : Correlate substituent electronegativity (Hammett constants) with bioactivity .

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